N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine
Description
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-4-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H16N4/c1-11-9-3-6-14(7-4-9)10-2-5-12-8-13-10/h2,5,8-9,11H,3-4,6-7H2,1H3 |
InChI Key |
QZKFDXHRJQZLEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine
General Synthetic Strategy
The synthesis typically involves:
- Construction or functionalization of the piperidine ring, often starting from piperidin-4-one or piperidine-4-carboxylic acid derivatives.
- Introduction of the N-methyl group on the piperidine nitrogen.
- Coupling or nucleophilic substitution to attach the pyrimidin-4-yl group at the 1-position or 4-position amino group.
- Salt formation for purification and stability enhancement.
Detailed Synthetic Routes
Starting from Piperidin-4-one Derivatives
One approach involves the synthesis of piperidin-4-one intermediates, which are then functionalized to introduce the N-methyl and pyrimidinyl substituents.
For example, 1-benzyl-piperidin-4-one can be reacted with methyllithium to introduce the methyl group, followed by tertiary chloride formation and further substitution reactions to install the pyrimidinyl group.
A Mannich condensation reaction can be used to synthesize piperidin-4-one derivatives, which then undergo condensation with nucleophiles such as hydrazine carbothioamide or hydroxylamine hydrochloride to yield functionalized piperidine compounds.
N-Methylation of Piperidine
The N-methyl group can be introduced by methylation of piperidine derivatives using methylating agents under controlled conditions, or by starting from 1-methylpiperidine-4-carboxylic acid derivatives.
Transfer hydrogenation methods have been employed to convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, which can then be converted to amides or other derivatives.
Coupling with Pyrimidin-4-yl Moiety
The pyrimidin-4-yl group is commonly introduced by nucleophilic aromatic substitution or cross-coupling reactions involving halogenated pyrimidine derivatives.
For example, nucleophilic substitution of a halogenated pyrimidine with the amino group of the piperidine derivative can be performed under alkaline conditions to yield the target compound.
Tosyl protection of the pyrimidine nitrogen has been used to facilitate nucleophilic substitution reactions, which are otherwise slow and low yielding without protection.
Salt Formation and Purification
The free base of the compound can be converted into pharmaceutically acceptable salts by reaction with acids such as citrate, fumarate, maleate, malate, phosphate, succinate, sulfate, or edisylate in inert organic solvents.
Salts are isolated by solvent removal, precipitation, cooling, or addition of non-solvents to improve purity and stability.
Representative Reaction Conditions and Solvents
Research Findings and Analysis
The use of tosyl protection on the pyrimidine ring significantly enhances the nucleophilic substitution reaction rate and yield, enabling a more efficient synthesis of the target compound.
Transfer hydrogenation is an effective method for introducing the N-methyl group on piperidine-4-carboxylic acid derivatives, which are key intermediates in the synthesis.
The Grignard reaction methodology is advantageous for certain intermediate formations at ambient temperature, avoiding the need for cryogenic conditions required by other organolithium reagents.
Salt formation is crucial for the isolation and pharmaceutical formulation of the compound, with various salts providing different solubility and stability profiles.
Spectroscopic and crystallographic analyses confirm the structure and purity of synthesized intermediates and final compounds, ensuring the reliability of synthetic routes.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyrimidine derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine is a chemical compound featuring a piperidine ring substituted with a pyrimidine moiety. It has a molecular weight of approximately 189.26 g/mol. The presence of nitrogen atoms in both the piperidine ring and the pyrimidine contributes to its potential biological activity and interactions with various biological targets. This compound is being explored for various applications in medicinal chemistry, particularly as a potential anticancer agent.
Scientific Research Applications
This compound is a versatile compound with applications in medicinal chemistry, biology, and industrial synthesis.
Medicinal Chemistry
- Anticancer Agent: Pyrimidine rings are often associated with anticancer properties. this compound derivatives may inhibit specific proteins associated with cancer, like kinases and deubiquitinases, disrupting cellular signaling pathways and proliferation. It is used in the development of inhibitors for enzymes such as protein kinase B (PKB or Akt), which play a crucial role in cell signaling pathways related to cancer .
- Inhibitors of NAPE-PLD: Pyrimidine-4-carboxamides, which share structural similarities with this compound, have been identified as inhibitors of NAPE-PLD. These compounds can be modified to optimize potency and lipophilicity, resulting in potent inhibitors with drug-like properties . One such inhibitor, LEI-401, has demonstrated the ability to decrease anandamide levels in neuronal cells and in mouse brains, suggesting potential applications in studying emotional behavior and other biological roles of NAPE-PLD .
- CDK2 Inhibitors: Tricyclic amine compounds, including N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-disubstituted-6-(1H-pyrazol-1-yl) pyrimidines, are being developed as inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer treatment .
- Anti-angiogenic and DNA Cleavage: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents .
Biology
- This compound is studied for its potential effects on cellular processes and its ability to modulate biological pathways.
Industry
- Due to its versatile chemical properties, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Chemical Properties and Reactivity
The chemical reactivity of this compound is attributed to the functional groups in its structure. The piperidine ring can undergo nucleophilic substitution reactions, and the pyrimidine moiety may participate in electrophilic aromatic substitution. The compound can also undergo oxidation and reduction reactions.
Reactions:
- Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
- Substitution: Undergoes substitution reactions with pyrimidine derivatives using bases like sodium hydroxide or potassium carbonate.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as protein kinase B (PKB or Akt). The compound acts as an inhibitor by binding to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and survival, which is particularly beneficial in cancer therapy .
Comparison with Similar Compounds
The following analysis focuses on structurally related piperidin-4-amine derivatives, emphasizing substituent effects on physicochemical properties, pharmacological activity, and synthetic routes.
Substituent Variations on the Piperidine Ring
Table 1: Key Physicochemical Properties of Piperidin-4-amine Analogues
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃O) increase molecular weight and retention time in reverse-phase LC-MS due to enhanced hydrophobicity .
- Methoxy Groups reduce lipophilicity, as seen in compound 9 (Rt = 2.67 min vs. 3.16 min for dichloro analogue) .
- Chlorine Substitution induces deshielding in ¹³C NMR (127.8–135.1 ppm for Cl-substituted carbons) .
Functional Group Modifications
Carboxamide vs. Amine Derivatives
- 4-Amino-N-(4-chlorobenzyl)-N-methyl-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (33): Incorporates a carboxamide group (m/z = 399 [M+H⁺]) instead of a primary amine. Exhibits higher molecular weight and longer retention time (Rt = 3.13 min) compared to amine analogues, likely due to increased hydrogen-bonding capacity .
Pyrimidine vs. Pyridine Derivatives
- N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine :
Pharmacological Implications
- Selectivity for Targets : Compounds with pyrrolo[2,3-d]pyrimidine cores (e.g., 4-(2-chlorobenzyl) derivatives) show higher affinity for kinase targets compared to pyridine analogues, attributed to π-π stacking interactions with ATP-binding pockets .
- Oral Bioavailability : Carboxamide derivatives (e.g., compound 33) demonstrate improved solubility and oral absorption profiles compared to primary amines, as inferred from their lower logP values .
Biological Activity
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological activity. Its molecular formula is CHN, with a molecular weight of approximately 232.28 g/mol. The presence of nitrogen atoms in both the piperidine and pyrimidine rings suggests potential interactions with various biological macromolecules, including proteins and nucleic acids.
Research indicates that this compound may act through several mechanisms:
- Kinase Inhibition : Compounds with similar structures often exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling, and their inhibition can lead to reduced tumor cell proliferation .
- Cell Proliferation and Migration : Studies have shown that related compounds can inhibit cell migration and proliferation in cancer cell lines, suggesting potential applications in oncology .
- Ferroptosis Induction : Some derivatives of piperidine compounds have been identified as inducers of ferroptosis, a form of regulated cell death linked to cancer treatment .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : In vitro assays demonstrated that pyrimidine derivatives could significantly inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (A549). These studies highlight the potential of these compounds as anticancer agents .
- Kinase Inhibition : SAR studies on similar compounds revealed that modifications to the piperidine ring could enhance selectivity and potency against specific kinases like Akt. This suggests that this compound might also possess such properties, warranting further investigation .
- Ferroptosis Mechanism : Research into related piperidine compounds has shown they can trigger ferroptosis in tumor cells by modulating key pathways involving NRF2 and GPX4, indicating a promising direction for therapeutic development in cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrimidin-4-amine derivatives with methyl-piperidine precursors under basic conditions (e.g., using NaH or K₂CO₃ in acetonitrile or DMF). Optimization includes varying catalysts (e.g., CuBr in DMSO for Ullmann-type couplings), reaction temperatures (35–80°C), and purification via column chromatography (ethyl acetate/hexane gradients). Monitoring reaction progress with TLC and adjusting stoichiometry improves yields .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SXD) is employed using SHELX software for structure solution and refinement. Key steps include crystal mounting on a diffractometer, data collection at low temperatures (e.g., 100 K), and refinement with SHELXL. ORTEP-3 is used for graphical representation of thermal ellipsoids and bond geometries. Hydrogen bonding and π-stacking interactions are analyzed to confirm molecular packing .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to assign proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and carbon signals.
- HRMS : Electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- IR : Identification of functional groups (e.g., amine N-H stretches ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in reaction yields during synthesis be systematically addressed?
- Methodological Answer : Yield variations arise from competing side reactions (e.g., over-alkylation). Strategies include:
- DoE (Design of Experiments) : Screening variables like solvent polarity (DMF vs. THF), base strength (NaH vs. K₃PO₄), and temperature.
- Catalyst Optimization : Testing transition-metal catalysts (e.g., Pd/C for coupling reactions) to enhance regioselectivity.
- In-line Analytics : Using LC-MS to track intermediates and adjust reaction parameters in real time .
Q. What computational methods integrate with experimental data to elucidate reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and reaction pathways. For example:
- Oxidation Studies : DFT analysis of permanganate-mediated oxidation mechanisms, comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
- Solvent Effects : COSMO-RS simulations to predict solvent interactions and optimize reaction conditions .
Q. What in vitro assays evaluate kinase inhibitory activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : ATP-competitive inhibition measured via fluorescence polarization (FP) or TR-FRET, using recombinant kinases (e.g., Akt2, PKA). IC₅₀ values are determined via dose-response curves.
- Cell-Based Assays : Antiproliferative activity in PTEN-null glioblastoma lines (e.g., U87MG), with Western blotting to assess phosphorylation of downstream targets (e.g., GSK-3β) .
Q. How are regioselectivity challenges addressed in functionalizing the pyrimidine ring?
- Methodological Answer :
- Protecting Groups : Temporary protection of the piperidine amine with Boc groups to direct substitution to the pyrimidine C2/C4 positions.
- Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(OAc)₂ catalysis for selective C-H functionalization .
Data Analysis and Contradictions
Q. How should conflicting crystallographic data on analogous compounds guide structural validation?
- Methodological Answer : Compare unit cell parameters and hydrogen-bonding motifs with structurally similar compounds (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine). Use Mercury software for overlay analysis and Rietveld refinement to resolve disorder in electron density maps .
Q. What statistical approaches reconcile variability in biological assay results?
- Methodological Answer : Apply ANOVA to assess inter-experimental variability (e.g., IC₅₀ differences across cell lines). Normalize data using Z-score or fold-change relative to controls. Confirm reproducibility via independent replicates and orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
